Product packaging for Creatine pyruvate(Cat. No.:CAS No. 55965-97-4)

Creatine pyruvate

Cat. No.: B3427011
CAS No.: 55965-97-4
M. Wt: 219.20 g/mol
InChI Key: DLNGCCQFGNSBOP-UHFFFAOYSA-N
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Description

Creatine pyruvate (CAS 55965-97-4) is a molecular complex composed of creatine and pyruvic acid. This compound is designed to offer a stable and highly soluble source of creatine, with a composition that is typically 60% creatine and 40% pyruvate by weight . Its enhanced water solubility compared to creatine monohydrate makes it a suitable candidate for formulating liquid research solutions or specialized cell culture media . In preclinical research, this compound is investigated for its role in cellular energy metabolism. Studies suggest it may influence the phosphagen system for rapid ATP resynthesis and modulate aerobic metabolic pathways . Research applications include exploring its effects on mitigating oxidative stress, as it has been shown to increase serum levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in animal models . Furthermore, its potential to reduce levels of pro-inflammatory cytokines and stress hormones is also an area of scientific inquiry . The molecule is thought to dissociate in the body, providing both creatine and pyruvate, which may act synergistically. Pyruvate, a key glycolytic intermediate, is studied for its role in the citrate cycle and its potential effects on the cellular redox state . The patented production method involves the reaction of creatine with pyruvic acid, resulting in a compound noted for its physiological stability . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O5 B3427011 Creatine pyruvate CAS No. 55965-97-4

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNGCCQFGNSBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335002
Record name Creatine pyruvate
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Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208535-04-0, 55965-97-4
Record name creatine pyruvate
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Record name N-amidino-N-methylglycine-2-oxopropionate
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Physicochemical and Structural Considerations for Research Applications

Ionic Salt Formation and Stability in Aqueous Systems

Creatine (B1669601), as a zwitterionic compound, can form salts with acids. Pyruvic acid, being a relatively strong acid, readily forms a salt with creatine nih.govaesan.gob.esgoogle.com. This ionic interaction is fundamental to understanding its properties in aqueous environments.

The pH of an aqueous solution plays a critical role in the stability of creatine and its derivatives. Creatine is known to be relatively stable in neutral to slightly alkaline pH conditions (pH 6.5-7.5) nih.govencyclopedia.pubnih.gov. However, in acidic conditions, creatine undergoes intramolecular cyclization, leading to degradation into creatinine (B1669602) nih.govencyclopedia.pubnih.gov.

Creatine pyruvate (B1213749), due to the presence of pyruvic acid, inherently lowers the pH of aqueous solutions. Saturated solutions of creatine pyruvate have been reported to have a pH as low as 2.6 nih.govaesan.gob.es. This acidic environment, while enhancing solubility, also accelerates the degradation of creatine into creatinine nih.govencyclopedia.pubnih.gov. However, it is noted that at pH levels below 2.5, the degradation process can be halted as the amide functional group of creatine becomes protonated, preventing cyclization encyclopedia.pubnih.gov.

In aqueous solutions, creatine is susceptible to degradation via intramolecular cyclization, forming creatinine nih.govencyclopedia.pubnih.gov. This process is influenced by pH and temperature, with lower pH and higher temperatures accelerating the degradation nih.govencyclopedia.pubnih.gov. While specific rates of creatinine formation are often discussed in the context of product quality and performance, the general pathway involves the cyclization of the creatine molecule nih.govencyclopedia.pubnih.gov. The stability of this compound in solution is a subject of ongoing research, with some sources suggesting that while it may be more stable in solid form than some other creatine salts, its stability in solution is still a consideration, potentially reduced by the pH-lowering effect of the pyruvate moiety exerciseandsportnutritionlab.com.

Intermolecular Interactions and Solvation Properties

This compound exhibits significantly improved water solubility compared to creatine monohydrate nih.govaesan.gob.esexerciseandsportnutritionlab.commrsupplement.com.au. This enhanced solubility is attributed to its salt form, which lowers the pH of the solution nih.govaesan.gob.es.

Creatine Monohydrate: Soluble at approximately 14 g/L at 20°C, resulting in a neutral pH of 7 nih.govaesan.gob.esexerciseandsportnutritionlab.com.

This compound: Soluble at approximately 54 g/L at 20°C, with a saturated solution exhibiting a pH of 2.6 nih.govaesan.gob.esexerciseandsportnutritionlab.com.

When normalized by the relative amount of creatine per molecule, this compound demonstrates a 2.63-fold better solubility compared to creatine monohydrate nih.govexerciseandsportnutritionlab.com. For instance, creatine monohydrate contains 87.9% creatine by weight, while this compound contains approximately 60% creatine nih.govencyclopedia.pubexerciseandsportnutritionlab.com. This means that to achieve the same molar concentration of creatine, a higher mass of this compound would be required compared to creatine monohydrate encyclopedia.pubexerciseandsportnutritionlab.com.

Fundamental Biochemical Roles of Creatine and Pyruvate

Pyruvate's Centrality in Metabolic Pathways

Pyruvate (B1213749) is a key metabolic intermediate due to its position at the crossroads of major catabolic and anabolic pathways. Its transformation dictates the flow of carbon atoms through cellular respiration and biosynthesis, making its regulation crucial for cellular homeostasis.

Glycolytic End Product and Precursor Role

Pyruvate is the terminal product of glycolysis, the anaerobic breakdown of glucose that occurs in the cytoplasm. For each molecule of glucose metabolized, two molecules of pyruvate are generated, along with a net production of two ATP and two NADH molecules wikipedia.orgkhanacademy.org. This process yields a small but immediate supply of ATP, enabling cellular function even in the absence of oxygen mhmedical.com.

Beyond its role as an end product, pyruvate is a versatile precursor. Under anaerobic conditions, it is reduced to lactate (B86563) by lactate dehydrogenase (LDH), regenerating NAD+ required for continued glycolysis mhmedical.comreactome.orgwikipedia.org. This lactate can be exported from cells and subsequently re-oxidized to pyruvate in other tissues or used for gluconeogenesis reactome.org. Under aerobic conditions, pyruvate is transported into the mitochondria to fuel further energy production nih.gov. It also serves as a precursor for alanine (B10760859) synthesis via transamination and can be converted to oxaloacetate, acetyl-CoA, and other molecules, linking carbohydrate metabolism to amino acid and lipid synthesis metwarebio.commdpi.com.

Entry Points into Oxidative Phosphorylation (Acetyl-CoA, Oxaloacetate)

In aerobic environments, pyruvate's primary fate is its entry into the mitochondria for further oxidation. This occurs through two main pathways:

Conversion to Acetyl-CoA: Pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex located in the mitochondrial matrix mdpi.comwikipedia.orgkhanacademy.orglibretexts.org. This reaction is a critical link between glycolysis and the citric acid cycle (TCA cycle). The process involves the oxidative decarboxylation of pyruvate, releasing CO2 and generating NADH. Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180) wikipedia.orgnih.govwikipedia.org. This pathway is largely irreversible and tightly regulated, controlling the flux of carbon into the TCA cycle khanacademy.org.

Conversion to Oxaloacetate: Pyruvate can also be carboxylated to oxaloacetate by the enzyme pyruvate carboxylase (PC) in the mitochondrial matrix nih.govwikipedia.orgnih.govnih.govarvojournals.org. This reaction is an important anaplerotic step, replenishing oxaloacetate, which is often withdrawn from the TCA cycle for biosynthetic purposes nih.govnih.govfiveable.meoup.com. Oxaloacetate can then combine with acetyl-CoA to initiate the TCA cycle or be used in other pathways, such as gluconeogenesis metwarebio.comnih.gov.

Anaplerotic and Cataplerotic Contributions

Pyruvate plays a significant role in maintaining the balance of TCA cycle intermediates through anaplerotic and cataplerotic reactions.

Anaplerosis: Pyruvate carboxylase catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes TCA cycle intermediates nih.govnih.govfiveable.meoup.com. This is particularly important when intermediates are consumed for biosynthesis (cataplerosis) fiveable.meoup.comresearchgate.net. Pyruvate can also be converted to malate (B86768) via malic enzyme, which can also contribute to anaplerosis oup.com.

Cataplerosis: Conversely, TCA cycle intermediates can be drawn off for the synthesis of amino acids, fatty acids, and heme nih.govnih.govresearchgate.net. For instance, oxaloacetate can be converted to aspartate or used in gluconeogenesis metwarebio.comnih.gov. Pyruvate itself can be considered in cataplerotic processes when its carbon skeleton is diverted to other biosynthetic pathways, such as amino acid synthesis.

Pyruvate Dehydrogenase Complex Regulation

The pyruvate dehydrogenase complex (PDC) is a critical regulatory point controlling the entry of pyruvate into the TCA cycle. Its activity is modulated through several mechanisms:

Allosteric Regulation: The PDC is allosterically activated by pyruvate, ADP, and NAD+. Conversely, it is inhibited by its products, acetyl-CoA, NADH, and ATP mdpi.comkhanacademy.org. High energy charge (high ATP/ADP ratio) and high NADH levels signal that the cell has sufficient energy, thus downregulating PDC activity.

Covalent Modification: The PDC is also regulated by reversible phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinase (PDK) phosphorylates the E1 subunit of the complex, inactivating it. Pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and reactivates the complex mdpi.com. PDK activity is stimulated by ATP, acetyl-CoA, and NADH, while PDP activity is stimulated by Ca2+ and insulin (B600854) mdpi.com.

Pyruvate Kinase and Lactate Dehydrogenase Activities

Two key enzymes involved in pyruvate metabolism are pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Pyruvate Kinase (PK): PK catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) and ADP into pyruvate and ATP wikipedia.orgkhanacademy.orgmdpi.comnih.govwikipedia.org. Mammalian PK exists in four main isoforms (L, R, M1, M2), each with distinct kinetic and regulatory properties nih.govwikipedia.org. The L (liver) and R (erythrocyte) isoforms are allosterically regulated by PEP, ATP, and alanine, exhibiting sigmoidal kinetics with PEP nih.govwikipedia.orgcsic.es. The M isoforms (M1 for muscle/brain, M2 for fetal/cancer cells) are less allosterically regulated nih.govwikipedia.org. PKM2, in particular, has been implicated in supporting the altered metabolic needs of cancer cells nih.gov. The enzyme's activity is crucial for controlling the rate of glycolysis and ATP production nih.govwikipedia.org.

Table 1: Kinetic and Regulatory Properties of Pyruvate Kinase Isoforms (Representative Data)

IsoformPrimary Tissue ExpressionPEP Affinity (Km)ADP Affinity (Km)Allosteric Regulation by PEPAllosteric Regulation by Fructose-1,6-bisphosphateAllosteric Regulation by ATPAllosteric Regulation by Alanine
LLiver, KidneySigmoidalHighHighActivatorInhibitorInhibitor
RErythrocytesSigmoidalHighHighActivatorInhibitorInhibitor
M1Muscle, BrainMichaelianHighLow/NoneLittle/NoneLittle/NoneLittle/None
M2Fetal, Many Adult TissuesMichaelianHighLow/NoneLittle/NoneLittle/NoneLittle/None

Note: Kinetic parameters like Km can vary significantly depending on experimental conditions and specific studies. "Sigmoidal" indicates positive cooperativity, while "Michaelian" indicates hyperbolic kinetics.

Lactate Dehydrogenase (LDH): LDH catalyzes the reversible conversion of pyruvate to lactate, using NADH as a cofactor, and vice versa mhmedical.comreactome.orgwikipedia.orgnih.govresearchgate.net. This reaction is vital for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue mhmedical.com. LDH exists as five distinct isozymes (LDH-1 to LDH-5), which are tetramers composed of different combinations of two subunits (H for heart, M for muscle) nih.govresearchgate.netlongdom.orgaging-us.com. These isozymes exhibit tissue-specific distribution and differential kinetic properties, such as varying affinities for pyruvate and substrate inhibition nih.govlongdom.orgaging-us.com. For example, M-subunit-rich forms (like LDH-5 in skeletal muscle) have a higher Km for pyruvate and are less sensitive to substrate inhibition compared to H-subunit-rich forms (like LDH-1 in heart muscle) aging-us.com. This allows tissues with high glycolytic flux, like skeletal muscle, to efficiently convert pyruvate to lactate, while tissues relying on aerobic respiration, like the heart, can efficiently convert lactate back to pyruvate mhmedical.comaging-us.com.

Table 2: Lactate Dehydrogenase Isozyme Distribution and Kinetic Tendencies

IsozymeSubunit CompositionPrimary Tissue ExpressionPyruvate Km (Approximate)Pyruvate InhibitionLactate Affinity
LDH-1H4Heart, ErythrocytesLow (e.g., ~0.2 mM)SensitiveHigh
LDH-2H3M1Kidney, Spleen, LungIntermediateModerateIntermediate
LDH-3H2M2Lungs, Pancreas, LymphoidIntermediateModerateIntermediate
LDH-4H1M3Liver, Skeletal MuscleHigh (e.g., ~1.4 mM)Less SensitiveIntermediate
LDH-5M4Skeletal Muscle, LiverHigh (e.g., ~2.5 mM)Little/NoneLow

Note: Km values are approximate and can vary significantly based on conditions and species. Pyruvate inhibition refers to substrate inhibition at higher concentrations.

Compound List

Creatine pyruvate

Pyruvate

Lactate

Acetyl-CoA

Oxaloacetate

Citrate

NADH

NAD+

ATP

ADP

PEP (Phosphoenolpyruvate)

Glucose

CO2 (Carbon Dioxide)

Alanine

Fructose-1,6-bisphosphate

Malate

α-Ketoglutarate

Succinyl-CoA

Fumarate

GTP

GDP

AMP

SAICAR

Fructose-1-phosphate

Thiamine pyrophosphate (TPP)

Coenzyme A (CoA)

Hydroxyethyl TPP (HETPP)

Dihydrolipoyl transacetylase

Dihydrolipoyl dehydrogenase

Pyruvate dehydrogenase (E1)

Pyruvate dehydrogenase kinase (PDK)

Pyruvate dehydrogenase phosphatase (PDP)

Pyruvate kinase (PK)

Lactate dehydrogenase (LDH)

Pyruvate carboxylase (PC)

Malic enzyme (ME)

Aspartate aminotransferase (AST)

Propionyl-CoA carboxylase

Phosphoenolpyruvate carboxykinase (PEPCK)

Glutaminase

Glutamate dehydrogenase

Adenylosuccinate lyase (ADSL)

Pyruvate/malate shuttle

Citrate/pyruvate shuttle

Malate-aspartate shuttle

Pyruvate transporter

Pyruvate cycling

Mechanistic Investigations of Creatine Pyruvate S Cellular Actions

Influence on Cellular Energy Homeostasis

Creatine (B1669601) pyruvate (B1213749) impacts cellular energy homeostasis through several interconnected mechanisms, primarily by enhancing ATP regeneration, modulating mitochondrial function, and regulating glycolytic pathways.

ATP Regeneration and Phosphate (B84403) Shuttle Enhancement

The fundamental role of creatine in cellular energy metabolism is through the phosphocreatine (B42189) (PCr) shuttle system, a rapid mechanism for regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP). This process is facilitated by the enzyme creatine kinase (CK), which transfers a phosphate group from PCr to ADP. In tissues with high energy demands, such as muscle and brain, the PCr system acts as an energy buffer, ensuring a continuous supply of ATP during periods of increased metabolic activity wikipedia.orgresearchgate.netnih.govwikipedia.orgphysio-pedia.com. This shuttle involves distinct creatine kinase isoforms located in mitochondria (mtCK) and the cytosol (cCK), creating a functional link between ATP production within the mitochondria and ATP utilization at sites like myofibrils nih.govnih.govannualreviews.orgplos.orgresearchgate.net. Creatine supplementation is known to increase intracellular PCr stores, thereby bolstering the capacity of this system to resynthesize ATP wikipedia.orgnih.govphysio-pedia.com.

Creatine pyruvate (CrPyr) offers a synergistic benefit by providing both creatine and pyruvate. Pyruvate itself can also contribute to ATP regeneration through various metabolic pathways. For example, in cell-free protein synthesis systems, pyruvate can be utilized in enzymatic pathways involving pyruvate oxidase and acetate (B1210297) kinase to produce acetyl phosphate, which subsequently rephosphorylates ATP acs.orgnih.govbiorxiv.org. Combining these pyruvate-driven ATP regeneration systems with the creatine-based system has demonstrated enhanced ATP production capabilities acs.orgnih.gov. Furthermore, CrPyr has been shown to promote the accumulation of muscle glycogen (B147801), a critical substrate for glycolysis and subsequent ATP production frontiersin.orgnih.gov. The interplay between the creatine/PCr system and pyruvate metabolism provides a robust framework for maintaining cellular energy homeostasis nih.gov.

Mitochondrial Function Modulation in Cellular Models

This compound influences mitochondrial function by impacting the processes of mitochondrial biogenesis and the efficiency of oxidative phosphorylation.

Creatine supplementation has been associated with positive effects on mitochondrial biogenesis, the process of generating new mitochondria. Studies indicate that creatine can upregulate the expression of key regulatory factors involved in this process, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear respiratory factor 1 (NRF-1), and mitochondrial transcription factor A (TFAM) nih.govresearchgate.netfrontiersin.org. PGC-1α, in particular, is recognized as a master regulator that activates genes responsible for mitochondrial DNA transcription and replication, thereby increasing the cell's capacity for ATP synthesis nih.govresearchgate.net. The ability of creatine to enhance these pathways suggests a role in improving mitochondrial quality and quantity, which is essential for meeting cellular energy demands nih.govfrontiersin.org.

Glycolytic Regulation and Metabolite Flux

This compound influences cellular energy metabolism by modulating glycolytic pathways and the flux of metabolites. CrPyr administration has been observed to increase the expression of enzymes involved in pyruvate metabolism, glycolysis, gluconeogenesis, and the citrate (B86180) cycle frontiersin.org. Specifically, CrPyr has been linked to an enhanced conversion of pyruvate to phosphoenolpyruvate (B93156) (PEP), potentially increasing the availability of PEP for the phosphotransferase system (PTS) and facilitating glucose phosphorylation. This process can lead to an upregulation of glycolysis frontiersin.org. Studies in broilers have indicated that in ovo feeding of CrPyr promotes glycolysis, evidenced by increased hexokinase (HK) and pyruvate kinase (PK) activities, along with elevated expression of glucose transporter proteins (GLUT3 and GLUT8) acs.orgacs.org. These findings suggest that CrPyr can facilitate glucose uptake and its subsequent metabolism via glycolysis, contributing to cellular ATP production acs.orgacs.org. Pyruvate itself serves as a vital fuel substrate for muscles, entering the mitochondrial tricarboxylic acid (TCA) cycle for maximal ATP production or being converted to lactate (B86563) physio-pedia.comnih.govresearchgate.netresearchgate.net. CrPyr may also influence the regulation of aerobic glycolysis by potentially reducing the inhibitory effects associated with elevated PCr and ATP levels nih.gov.

Enzyme Activity Modulation (in vitro/cellular contexts)

This compound and its constituent components, creatine and pyruvate, interact with various enzymes critical for cellular energy metabolism. Key enzymes such as creatine kinase (CK), hexokinase (HK), and pyruvate kinase (PK) are involved in ATP regeneration and glycolysis, and their activities can be modulated by CrPyr. Studies have demonstrated that CrPyr supplementation can lead to increased activities of HK and PK in muscle tissues acs.orgacs.org. For instance, in broiler breast muscle, CrPyr administration resulted in enhanced HK and PK activities, correlating with increased ATP concentrations acs.orgacs.org. Furthermore, CrPyr has been observed to decrease the activity of serum creatine kinase (CK) and lactate dehydrogenase (LDH) in cattle, potentially indicating a protective effect or an altered metabolic profile frontiersin.org.

In in vitro experimental contexts, while not directly involving CrPyr, exposure to lead has been shown to inhibit the activity of both creatine kinase and pyruvate kinase by interacting with their thiol groups. This observation underscores the sensitivity of these enzymes to metabolic modulators and their crucial role in cellular energy homeostasis nih.gov. Creatine itself has been shown to functionally couple oxidative phosphorylation to mitochondrial creatine kinase (MtCK), which reduces the apparent Km for ADP and stimulates mitochondrial respiration physiology.org. The creatine kinase system, in general, plays a pivotal role in energy transfer, with mitochondrial CK facilitating the movement of phosphate groups from ATP to creatine nih.govplos.orgresearchgate.net. Additionally, the co-administration of creatine and pyruvate has demonstrated a protective effect against alterations in enzyme activities (including adenylate kinase, and cytosolic and mitochondrial CK) induced by other substances, suggesting a synergistic role in maintaining the function of metabolic enzymes nih.gov.

Data Tables:

The following tables summarize key quantitative findings from research on this compound's mechanistic effects.

Table 1: Effects of this compound on Enzyme Activities and Metabolic Markers

Parameter/Enzyme ActivityTreatment Group (vs. Control)Observed ChangeReference
Muscle Glycogen ContentRP-CrPyr supplementationIncreased frontiersin.org
Muscle Hexokinase (HK) ActivityRP-CrPyr supplementationIncreased frontiersin.org
Serum Creatine Kinase (CK) ActivityRP-CrPyr supplementationDecreased frontiersin.org
Serum Lactate Dehydrogenase (LDH) ActivityRP-CrPyr supplementationDecreased frontiersin.org
Breast Muscle Hexokinase (HK) ActivityIn ovo CrPyr treatmentIncreased acs.orgacs.org
Breast Muscle Pyruvate Kinase (PK) ActivityIn ovo CrPyr treatmentIncreased acs.orgacs.org
Breast Muscle ATP ConcentrationIn ovo CrPyr treatmentIncreased acs.orgacs.org
Glucose Transporter 3 (GLUT3) mRNA ExpressionIn ovo CrPyr treatmentIncreased acs.orgacs.org
Glucose Transporter 8 (GLUT8) mRNA ExpressionIn ovo CrPyr treatmentIncreased acs.orgacs.org

Table 2: ATP Regeneration System Enhancement in Cell-Free Systems

System CombinationProtein Yield (μg/mL)Enhancement vs. Creatine System AloneReference
Creatine SystemN/ABaseline acs.orgnih.gov
Pyruvate System74.5 ± 0.8N/A acs.org
Combined Creatine-Pyruvate System232.6 ± 3.278% acs.org

Compound List:

Creatine

Pyruvate

this compound (CrPyr)

Phosphocreatine (PCr)

Adenosine Diphosphate (ADP)

Adenosine Triphosphate (ATP)

Creatine Kinase (CK)

Mitochondrial Creatine Kinase (mtCK)

Cytosolic Creatine Kinase (cCK)

Hexokinase (HK)

Pyruvate Kinase (PK)

Lactate Dehydrogenase (LDH)

Phosphoenolpyruvate (PEP)

Acetyl Phosphate (AcP)

Pyruvate Oxidase (Pox5)

Acetate Kinase (AckA)

Catalase (KatE)

PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha)

NRF-1 (Nuclear respiratory factor 1)

TFAM (Mitochondrial transcription factor A)

Glucose Transporter 3 (GLUT3)

Glucose Transporter 8 (GLUT8)

Adenylate Kinase (AK)

Reactive Oxygen Species (ROS)

Lactate

Impact on Creatine Kinase System Activity

The creatine kinase (CK) system is fundamental for cellular energy homeostasis, acting as a rapid buffer for adenosine triphosphate (ATP) by reversibly phosphorylating creatine to phosphocreatine (PCr) and vice versa. This system facilitates the rapid resynthesis of ATP from adenosine diphosphate (ADP) during periods of high energy demand. Creatine supplementation, in general, is known to increase muscle stores of PCr, thereby enhancing the capacity of the phosphagen system to buffer ATP levels frontiersin.orgwikipedia.orgspandidos-publications.com.

Studies indicate that this compound contributes to this buffering capacity. For instance, supplementation with rumen-protected this compound (RP-CrPyr) in cattle led to a decrease in serum creatine kinase activity frontiersin.org. This reduction in serum CK, while not directly indicative of intracellular activity, suggests a potential shift in enzyme localization or reduced leakage from muscle tissue, possibly due to improved intracellular energy buffering. This compound, by providing both creatine and pyruvate, supports the CK/PCr shuttle, which connects sites of ATP production (e.g., glycolysis, mitochondrial oxidative phosphorylation) with sites of ATP utilization nih.govnih.govmdpi.com. This buffering mechanism helps maintain cellular ATP homeostasis and reduces fluctuations in mitochondrial metabolism plos.org. Creatine itself is a critical antioxidant and can stabilize mitochondrial creatine kinase, potentially protecting against cellular energy depletion during stress dntb.gov.uaresearchgate.net.

Effects on Pyruvate Kinase and Related Glycolytic Enzymes

This compound has demonstrated a positive influence on key enzymes within the glycolytic pathway, which is responsible for breaking down glucose to produce ATP. Research in broilers indicated that in ovo feeding of this compound enhanced the activities of hexokinase and pyruvate kinase (PK) in breast muscle, facilitating glycolysis acs.orgnih.gov. Hexokinase initiates glycolysis by phosphorylating glucose, while pyruvate kinase catalyzes the final step, converting phosphoenolpyruvate to pyruvate acs.orgnih.gov.

Furthermore, studies suggest that creatine and pyruvate, when administered together, can prevent oxidative stress-induced decreases in the activities of hexokinase and pyruvate kinase in brain tissue frontiersin.orgnih.govresearchgate.net. Pyruvate itself is known to enhance anaerobic tolerance by restoring pyruvate dehydrogenase complex activity and increasing glycolytic enzyme activity frontiersin.org. The combined provision of creatine and pyruvate may thus support cellular energy production under conditions of stress or high demand by bolstering glycolytic flux and the efficiency of key enzymes like pyruvate kinase frontiersin.orgacs.orgnih.govnih.govresearchgate.net. However, it is also noted that phosphocreatine can inhibit pyruvate kinase activity, suggesting a complex regulatory interplay mdpi.com.

Lactate Dehydrogenase Interactions

Lactate dehydrogenase (LDH) is an enzyme involved in the interconversion of pyruvate and lactate, playing a role in anaerobic metabolism and cellular redox balance. Studies have observed effects of this compound on LDH activity, though the precise mechanisms are still under investigation. In one study, supplementation with rumen-protected this compound (RP-CrPyr) resulted in decreased serum lactate dehydrogenase activity in cattle frontiersin.org. This finding might suggest an improved metabolic efficiency or a reduced reliance on anaerobic pathways under the conditions studied, leading to lower LDH levels. LDH, along with pyruvate kinase, is also implicated in the production and transport of lactate, which is significant in cellular metabolism, including cancer cell metastasis researchgate.net. LDH activity is also commonly used as a marker for skeletal muscle microtrauma, increasing after strenuous exercise nih.goveiu.edu.

Intracellular Transport and Distribution (Preclinical focus)

Understanding how this compound is taken up and distributed within cells is crucial for elucidating its functional impact.

This compound Uptake in Isolated Cells/Tissues

Creatine is known to be transported into cells, primarily muscle and brain tissue, via specific active transport systems, notably the creatine transporter 1 (CRT1) wikipedia.orgfrontiersin.org. Preclinical studies suggest that this compound may facilitate or influence this uptake process. Research indicates that this compound might lead to faster absorption or slower elimination of creatine compared to other forms, potentially due to the presence of pyruvate or citrate acting as metabolizable substrates for enterocytes tandfonline.com. While specific quantitative data on this compound uptake rates in isolated cells or tissues are limited, the general mechanisms for creatine transport are well-established wikipedia.orgfrontiersin.org. Mitochondria have also been shown to specifically take up creatine from the cytosol via a low-affinity creatine transporter publicationslist.org.

Subcellular Compartmentalization of Creatine and Pyruvate Components

Once inside the cell, creatine is readily phosphorylated by creatine kinase to phosphocreatine (PCr), forming a critical energy reserve. The creatine kinase system, comprising various isoforms (cytosolic and mitochondrial), is compartmentalized within cells to sites of both ATP generation and utilization nih.govnih.govmdpi.comsci-hub.se. Mitochondrial CK (MtCK) is functionally associated with oxidative phosphorylation and the adenine (B156593) nucleotide translocase, facilitating the transfer of high-energy phosphate groups from mitochondria to the cytosol nih.govmdpi.com. Cytosolic CK is often found associated with glycolytic enzyme complexes, particularly near ATPases, to ensure immediate ATP regeneration nih.gov.

Pyruvate, upon entering the cell, can enter various metabolic pathways, including glycolysis, the citric acid cycle, and gluconeogenesis frontiersin.orgfrontiersin.org. Glycolysis can provide pyruvate to mitochondria to generate ATP, which may be preferentially used by specific cellular components like SERCA pumps or myofilaments, often facilitated by the CK-mediated PCr shuttle ahajournals.org. The precise subcellular distribution of pyruvate derived from this compound would depend on cellular metabolic states and the activity of specific metabolic enzymes.

Cellular Stress Response Pathways

Creatine and pyruvate, individually and in combination, have demonstrated protective effects against cellular stress, particularly oxidative stress. Studies have shown that the combination of creatine and pyruvate can fully prevent oxidative stress alterations induced by various insults, such as hypertryptophanemia or leucine (B10760876) administration in rat models nih.govresearchgate.netnih.govresearchgate.net. These protective effects are attributed to their roles as energetic substrates and antioxidants dntb.gov.ua.

Creatine, specifically, has been shown to prevent structural and functional damage to mitochondria in oxidatively stressed C2C12 cells, preserving their differentiation capacity and protecting against hydrogen peroxide-induced damage nih.gov. This suggests that this compound may bolster cellular resilience by mitigating oxidative damage and supporting energy metabolism under stressful conditions nih.gov. By stabilizing mitochondrial creatine kinase and potentially buffering intracellular energy levels, this compound may contribute to cellular survival and function during periods of metabolic stress researchgate.net.

Analytical Methodologies for Creatine Pyruvate and Metabolites

Mass Spectrometry-Based Quantification Approaches

Electrospray Ionization (ESI-MS)

Electrospray ionization (ESI) coupled with mass spectrometry (MS), especially in tandem MS (LC-MS/MS) configurations, represents a highly sensitive and specific approach for analyzing small molecules such as creatine (B1669601) pyruvate (B1213749) and its related metabolites koreascience.krmdpi.comnih.gov. ESI is characterized as a "soft" ionization technique, enabling the ionization of polar and thermally labile compounds by typically producing intact protonated or deprotonated molecular ions, alongside various adducts and fragments nih.govuzh.ch. This ionization method is frequently integrated with liquid chromatography (LC) for prior separation of analytes on a column, which enhances metabolome coverage and improves quantitative accuracy by mitigating ion suppression effects nih.gov.

Established LC-ESI-MS/MS methods are widely used for the quantification of compounds like creatinine (B1669602) and creatine nih.govplos.orgresearchgate.net. A typical LC-ESI-MS/MS protocol for serum creatinine analysis involves a C18 analytical column, a mobile phase comprising ammonium (B1175870) acetate (B1210297) and methanol, and an elution flow rate of approximately 0.3 mL/min, resulting in a total run time of around 3 minutes nih.govplos.org. Detection is performed using positive multiple reaction monitoring (MRM) mode, employing specific Q1/Q3 ion transitions for both analyte quantification and qualification, alongside internal standards plos.org. Optimization of source parameters, including curtain gas, CAD, GS1, GS2, decluster potential, entrance potential, collision energy, and capillary voltage, is critical for achieving optimal sensitivity and specificity plos.org. Furthermore, ESI-MS can be integrated with online extraction techniques for real-time in vivo metabolite analysis, demonstrating excellent salt tolerance and stability, and effectively overcoming ion suppression without extensive sample pretreatment researchgate.net.

Metabolomics Applications for Pathway Analysis

Metabolomics, often utilizing LC-MS/MS and NMR techniques, offers a powerful framework for investigating the metabolic fate and functional significance of compounds like creatine pyruvate within biological systems nih.govmdpi.comresearchgate.netfrontiersin.orgplos.org. These studies aim to identify altered metabolic pathways and elucidate the biochemical responses to the presence or supplementation of this compound.

Research indicates that this compound (CrPyr) supplementation can significantly influence key metabolic pathways. Metaproteomics and metabolomics analyses have demonstrated that CrPyr administration leads to the upregulation of enzymes involved in pyruvate metabolism, glycolysis/gluconeogenesis, and the citrate (B86180) cycle researchgate.netfrontiersin.org. Specifically, pathways associated with lipid metabolism, glycolysis, and pyruvate metabolism have been identified as upregulated following CrPyr treatment in various animal models researchgate.netfrontiersin.orgfrontiersin.org. For instance, studies in heat-stressed beef cattle revealed that CrPyr supplementation increased the expression of enzymes involved in pyruvate metabolism and glycolysis frontiersin.org. Similarly, investigations into the effects of CrPyr on broiler chickens showed enhanced glycolysis and related enzyme activities, suggesting an activation of the AMPK pathway acs.org. Metabolomic profiling has also identified pyruvate and creatine as critical metabolites linked to diverse physiological states and disease conditions, highlighting their roles in energy production and glycemic control frontiersin.orgplos.org.

Enzymatic Assay Development for Component Analysis

Enzymatic assays are widely employed for the precise quantification of creatine and pyruvate, leveraging the catalytic capabilities of specific enzymes. These methodologies often incorporate coupled reactions that generate a measurable signal, such as a change in absorbance or fluorescence.

Creatine-Specific Assays

Enzymatic methods for creatine quantification typically involve the enzymatic breakdown of creatine into measurable products. One common approach utilizes creatinase to convert creatine into sarcosine (B1681465) and urea. Subsequently, sarcosine is oxidized by sarcosine oxidase, yielding hydrogen peroxide. This hydrogen peroxide is then detected, often colorimetrically, through a peroxidase-catalyzed reaction harvard.eduabcam.com. The intensity of the resulting color is directly proportional to the initial creatine concentration. Such assays have demonstrated good linearity, with reported ranges extending up to 15 mg/dL, and exhibit high accuracy and precision harvard.edu.

The measurement of Creatine Kinase (CK) activity, a related but distinct analyte, is commonly performed using coupled enzymatic reactions. In these assays, CK catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP, producing creatine and ATP. The generated ATP is then utilized by hexokinase to phosphorylate glucose, forming glucose-6-phosphate. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, resulting in the production of NADPH. The rate of NADPH formation, monitored spectrophotometrically at 340 nm, is directly proportional to the CK activity sigmaaldrich.comraybiotech.com. These assays can provide a linear range for CK activity, for example, from 30 to 1,800 units/L, and are often completed within minutes sigmaaldrich.comraybiotech.com. Enzymatic assays for creatine and its related compounds are recognized for their specificity and superior performance compared to older colorimetric methods, such as the Jaffe reaction for creatinine, exhibiting minimal interference and high reproducibility randox.com. High-performance liquid chromatography (HPLC) with UV detection is also utilized for the simultaneous quantification of creatine and creatinine, demonstrating good linearity, precision (RSD < 6%), and accuracy (within 12%) researchgate.netnih.gov.

Pyruvate-Specific Assays

Pyruvate is commonly quantified using enzymatic assays that employ enzymes such as lactate (B86563) dehydrogenase (LDH) or pyruvate oxidase.

LDH assays typically monitor the reversible conversion between pyruvate and lactate, coupled with the interconversion of NADH and NAD⁺. The reaction velocity is determined by measuring the change in absorbance at 340 nm, which reflects the oxidation or reduction of NADH clinisciences.comraybiotech.comworthington-biochem.com. For instance, the oxidation of NADH to NAD⁺, catalyzed by LDH in the presence of lactate, leads to a decrease in absorbance at 340 nm, proportional to the pyruvate concentration worthington-biochem.comnih.gov. Conversely, the conversion of pyruvate to lactate, accompanied by the reduction of NAD⁺ to NADH, results in an increase in absorbance at 340 nm, also proportional to pyruvate concentration clinisciences.comraybiotech.comnih.gov. These assays can be conducted using colorimetric detection at wavelengths such as 450–500 nm or 490 nm, or via fluorometric detection clinisciences.comnih.govnih.gov.

Pyruvate oxidase assays utilize this enzyme to convert pyruvate into acetyl-phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then reacted with a probe, such as 4-aminoantipyrine (B1666024) and EHSPT in the presence of peroxidase, to produce a colored product (e.g., quinoneimine dye or a pink color) measurable spectrophotometrically at wavelengths like 550 nm or 520 nm raybiotech.comsigmaaldrich.cn. These methods offer high sensitivity, with some fluorometric assays achieving limits of detection as low as 5 nM for pyruvate nih.gov.

Method Validation and Performance Criteria

The validation of analytical methods for this compound and its metabolites is imperative to ensure the reliability, accuracy, and precision of the obtained measurements. Method validation encompasses the assessment of various performance characteristics against predefined acceptance criteria, often guided by international standards and regulatory guidelines plos.orggtfch.orgeurachem.orgdemarcheiso17025.comwjarr.com.

Key performance criteria evaluated during method validation include:

Accuracy: The degree of closeness of measured values to the true value. It is typically assessed through bias or recovery studies, with acceptable accuracy often defined as results within ±10-15% of the true value plos.orgharvard.eduresearchgate.netnih.govnih.govresearchgate.net.

Precision: The agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated through repeatability (within-run precision) and intermediate precision (within-laboratory variation across different days or analysts). Acceptable precision is commonly expressed as a coefficient of variation (CV), with targets generally below 5-10% plos.orgharvard.eduresearchgate.netnih.govnih.govnih.govresearchgate.net. For example, within-run CVs of <2.18% and sample-to-sample CVs of <0.5% have been reported for related assays harvard.edurandox.com.

Linearity and Range: The capability of the method to yield test results that are directly proportional to the analyte concentration within a specified range. Linearity is assessed by analyzing samples at different concentrations, with acceptable linearity often requiring a correlation coefficient (R²) exceeding 0.99 and accuracy within defined limits (e.g., 85-115%) plos.orgharvard.eduresearchgate.netnih.govnih.goveurachem.orgresearchgate.net. The working range defines the interval over which the method is considered reliable eurachem.org.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD represents the lowest concentration at which an analyte can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision plos.orgnih.govgtfch.orgwjarr.com. For instance, LODs for pyruvate assays can be as low as 5 nM nih.gov, and LOQs for creatinine assays are typically defined with specific accuracy and CV requirements plos.org.

Specificity/Selectivity: The method's ability to accurately measure the target analyte in the presence of other potentially interfering substances or matrix components plos.orgrandox.comwjarr.comnih.gov.

Stability: The stability of the analyte within the sample matrix under various storage conditions, including freeze-thaw cycles and long-term storage, is evaluated to ensure sample integrity plos.orgnih.govgtfch.orgdemarcheiso17025.comwjarr.comresearchgate.net.

Interference: Assessment of potential interference from common endogenous or exogenous substances present in biological samples plos.orgrandox.comnih.gov.

System Suitability: Tests performed to confirm that the analytical system is functioning adequately before or during sample analysis researchgate.netwjarr.com.

Method validation protocols frequently reference guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the FDA, detailing specific experimental designs and acceptance criteria for each parameter plos.orgpsu.edu.

Compound List:

Creatine

this compound

Creatinine

Pyruvate

Lactate

Lactate Dehydrogenase (LDH)

Creatine Kinase (CK)

Adenosine (B11128) Diphosphate (B83284) (ADP)

Adenosine Triphosphate (ATP)

Glucose

Glucose-6-phosphate (G6P)

Glucose-6-phosphate dehydrogenase (G6PDH)

NADH

NAD⁺

Phosphocreatine

Sarcosine

Sarcosine Oxidase

Hydrogen Peroxide (H₂O₂)

Peroxidase

Amplex Red

4-Aminoantipyrine

EHSPT (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)

I-Methylhydantoin

Ammonia (NH₃)

α-oxoglutarate

Glyceraldehyde-3-phosphate

Acetyl-phosphate

Carbon Dioxide (CO₂)

Iodine-nitrotetrazolium chloride (INT)

Formazan

Phosphoenolpyruvate (B93156)

Pyruvate Oxidase

Comparative Biochemical and Cellular Dynamics of Creatine Pyruvate

Comparative Solubility and Solution Stability with Other Creatine (B1669601) Forms

The solubility of creatine compounds in aqueous solutions is a key physiochemical property. Creatine pyruvate (B1213749) exhibits significantly higher water solubility compared to more common forms like creatine monohydrate and creatine citrate (B86180). mrsupplement.com.aunih.gov This enhanced solubility is attributed to the acidic nature of the pyruvate moiety, which lowers the pH of the solution. nih.gov A lower pH environment increases the solubility of creatine. nih.gov At a temperature of 20°C, creatine pyruvate has a solubility of 54 g/L, resulting in a solution with a pH of 2.6. nih.govexerciseandsportnutritionlab.com In comparison, creatine citrate's solubility is 29 g/L with a pH of 3.2, and creatine monohydrate's is 14 g/L with a neutral pH of 7. nih.govexerciseandsportnutritionlab.com

When normalized for the actual creatine content per molecule (60% for pyruvate, 66% for citrate, and 87.9% for monohydrate), the effective creatine solubility of this compound is 32.4 g/L. nih.govexerciseandsportnutritionlab.com This is approximately 2.63 times greater than that of creatine monohydrate. nih.govexerciseandsportnutritionlab.com

Creatine FormSolubility at 20°C (g/L)pH of Saturated SolutionNormalized Creatine Solubility (g/L)Fold Increase vs. Monohydrate
This compound542.632.42.63
Creatine Citrate293.219.11.55
Creatine Monohydrate147.012.31.00

Regarding stability, creatine is known to degrade into its inactive byproduct, creatinine (B1669602), in aqueous solutions. exerciseandsportnutritionlab.commdpi.com This degradation is accelerated by lower pH levels and higher temperatures. exerciseandsportnutritionlab.com However, this effect is observed in the pH range of 3.5 to 5.5. exerciseandsportnutritionlab.com In the highly acidic environment of the stomach (pH < 2.5), the protonation of an amide group in the creatine molecule prevents this intramolecular cyclization, thus inhibiting significant degradation during digestion. exerciseandsportnutritionlab.com While creatine salts like pyruvate create a lower pH in a solution, which might suggest reduced stability on a shelf, they are not significantly degraded during gastric transit. exerciseandsportnutritionlab.com

Comparative Cellular Uptake Kinetics (in vitro studies)

Direct comparative in vitro studies focusing specifically on the cellular uptake kinetics of this compound versus other creatine forms are not extensively detailed in the available research. The primary mechanism for creatine transport into cells is the sodium- and chloride-dependent creatine transporter (CRT or SLC6A8). mdpi.comnih.gov This transporter mediates the uptake of creatine into tissues with high energy demands, such as skeletal muscle and brain cells. mdpi.com

Differential Metabolic Fates of Conjugated vs. Individual Components

Upon ingestion, the this compound molecule is not absorbed intact. The compound quickly breaks down in the highly acidic environment of the stomach, dissociating into its constituent parts: free creatine and pyruvic acid. mrsupplement.com.au This means the metabolic fates of the components are largely identical to what would occur if creatine and pyruvate were ingested as separate supplements simultaneously.

The released creatine is absorbed into the bloodstream, with intestinal absorption being close to 100%. nih.gov From there, it is transported to target tissues like muscle, where it participates in the creatine kinase/phosphocreatine (B42189) energy system. nih.govtennessee.edu

The metabolic fate of the pyruvate component is more complex. Orally ingested pyruvate is subject to partial decarboxylation in the stomach and small intestine and is rapidly cleared by the liver, which can use it as a precursor for gluconeogenesis. nih.govresearchgate.net Consequently, the amount of pyruvate that reaches skeletal muscle after oral ingestion is likely small. nih.gov

Synergistic Biochemical Effects of Creatine and Pyruvate Components

The primary rationale for combining creatine and pyruvate into a single compound is the potential for synergistic effects on cellular energy metabolism, leveraging their distinct but complementary roles. nih.gov

Creatine and pyruvate function in two central, interconnected energy pathways. The creatine component directly supports the phosphocreatine (PCr) system, which acts as a rapid buffer and transporter of high-energy phosphate (B84403) groups for ATP regeneration. nih.govtennessee.edu This system is crucial for immediate energy provision during high-intensity, short-duration activities.

Pyruvate is a key intermediate product of glycolysis and serves as a crucial link to aerobic metabolism. frontiersin.org It enters the mitochondria to be converted into acetyl-CoA, which then fuels the citrate cycle (TCA cycle), generating a large amount of ATP through oxidative phosphorylation. frontiersin.org A proposed synergistic interconnection involves the pyruvate component enhancing aerobic metabolism, which in turn supports a more rapid regeneration of ATP. nih.govcaringsunshine.com This newly synthesized ATP in the mitochondria can then be used by mitochondrial creatine kinase to re-phosphorylate creatine that has shuttled back from sites of energy use, thus enhancing the efficiency of the entire phosphocreatine energy shuttle. tennessee.edu

The combination of creatine and pyruvate in a single molecule is proposed to offer mechanistic advantages over creatine alone, primarily through the bioenergetic contribution of the pyruvate moiety. mrsupplement.com.aunih.gov Research suggests that the pyruvate component may enhance aerobic metabolism, leading to improved endurance and reduced fatigability during intermittent, high-intensity exercise. mrsupplement.com.aunih.gov

A study comparing this compound to creatine citrate found that while both forms improved mean power, only this compound significantly increased both muscle contraction and relaxation velocity. nih.gov Furthermore, this compound was able to sustain a significant increase in force throughout all intervals of an intermittent exercise protocol, whereas the effect of creatine citrate diminished over time. nih.gov This sustained performance with this compound was accompanied by a significant increase in oxygen consumption during rest periods, which was not observed with creatine citrate. nih.gov This finding supports the hypothesis that the pyruvate component enhances aerobic metabolism, allowing for more rapid and efficient recovery between high-intensity bouts. nih.gov The proposed mechanism is that the additional pyruvate may help decrease the relative inhibition of aerobic glycolysis that can occur due to elevated phosphocreatine and ATP levels. nih.gov

Research Findings on Performance Metrics (this compound vs. Creatine Citrate)
Performance MetricThis compound OutcomeCreatine Citrate Outcome
Mean Power (All Intervals)Significantly Increased (p < 0.001)Significantly Increased (p < 0.01)
Force (Later Intervals)Sustained Significant IncreaseImprovement Not Significant
Contraction VelocitySignificantly IncreasedSignificantly Increased
Relaxation VelocitySignificantly IncreasedNo Significant Increase
Oxygen Consumption (Rest)Significantly IncreasedNo Significant Improvement

Preclinical Research Models and Experimental Systems

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models provide controlled environments to dissect the specific mechanisms through which compounds like creatine (B1669601) pyruvate (B1213749) exert their effects at the cellular level. These models allow for detailed examination of metabolic pathways, cellular energy production, and responses to various stressors.

Myocyte and Neuron Cell Line Studies

Research utilizing myocyte and neuron cell lines has begun to explore the impact of creatine and related compounds on cellular bioenergetics and function. Studies involving creatine have demonstrated its ability to support cellular energy metabolism and protect against various forms of cellular damage.

In motor neuron cell lines, altered creatine metabolism has been observed, with associated changes in pyruvate levels, suggesting a link between creatine pathways and cellular energy status in these neuronal models nih.gov. Creatine itself has shown neuroprotective properties in primary embryonal hippocampal and cortical cell cultures, where it enhanced cellular energy charge and antagonized ATP depletion induced by oxidative stress plos.orgresearchgate.net. Furthermore, creatine has been shown to protect cortical axons from energy depletion in vitro, reducing axonal ATP loss and depolarization, independently of glial cells nih.gov. In myocyte models, such as C2C12 myoblasts, creatine has been found to increase protein synthesis, promote myoblast fusion, and enhance the expression of muscle-specific proteins, indicating a role in myogenic differentiation and cellular growth physiology.org. Creatine also demonstrated protective effects against oxidative damage in C2C12 cells, preserving mitochondrial function and myogenic capacity by preventing reductions in oxidative phosphorylation proteins and key metabolic enzymes nih.gov. Additionally, creatine supplementation has been observed to improve the longevity and morphology of cultured adult cardiac myocytes oup.com.

Immune Cell Activation and Metabolic Reprogramming

While direct studies on creatine pyruvate's impact on immune cell activation and metabolic reprogramming are limited in the provided literature, the broader context of cellular metabolism in immune cells highlights the potential relevance of creatine and its metabolites. Immune cells, particularly T cells, undergo significant metabolic reprogramming upon activation to meet increased energy demands for proliferation and effector functions frontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov. This reprogramming often involves a shift towards glycolysis and oxidative phosphorylation frontiersin.orgbiorxiv.orgnih.gov. Creatine, as a precursor for phosphocreatine (B42189), plays a role in cellular energy buffering, and its precursor, arginine, is important for T cell proliferation frontiersin.org. Pyruvate is a central metabolite in both glycolysis and the tricarboxylic acid (TCA) cycle, pathways critical for immune cell energy production and function frontiersin.orgbiorxiv.orgnih.gov. Understanding how this compound might influence these fundamental metabolic pathways in immune cells warrants further investigation.

Microbial Fermentation Systems (e.g., Rumen Microbiota)

This compound has been investigated in the context of rumen microbiota, revealing significant impacts on microbial protein function and energy metabolism. Studies using heat-stressed beef cattle showed that dietary supplementation with this compound (CrPyr) altered the protein function of rumen microbiota frontiersin.orgnih.govdntb.gov.uanih.gov. Metaproteomic analysis indicated that CrPyr administration increased the expression of enzymes involved in several key metabolic pathways within the rumen microbes.

These pathways include:

Fatty acid β-oxidation

Interconversion from pyruvate to phosphoenolpyruvate (B93156), oxaloacetate, acetyl-CoA, and malate (B86768)

Glycolysis/gluconeogenesis and the citrate (B86180) cycle (TCA cycle)

Biosynthesis of amino acids

These metabolic alterations suggest that CrPyr enhances the generation of adenosine (B11128) triphosphate (ATP) through pathways like fatty acid β-oxidation and the citrate cycle, and upregulates microbial protein synthesis. Pyruvate itself is recognized as an intermediate product of carbohydrate fermentation by rumen microorganisms nih.gov. The observed changes indicate that CrPyr can modulate microbial energy metabolism and protein synthesis, potentially contributing to improved rumen fermentation characteristics under stress conditions.

Table 1: Metabolic Pathways Modulated by this compound in Rumen Microbiota

Metabolic PathwayObserved Effect of CrPyr Administration
Fatty acid β-oxidationIncreased enzyme expression
Interconversion from pyruvate to phosphoenolpyruvate, oxaloacetate, acetyl-CoA, and malateIncreased enzyme expression
Glycolysis/gluconeogenesisIncreased enzyme expression
Citrate cycle (TCA cycle)Increased enzyme expression
Biosynthesis of amino acidsIncreased enzyme expression

In Vivo Animal Models for Integrated Biochemical Studies (excluding human-like physiological outcomes)

In vivo animal models allow for the study of this compound's biochemical effects within a complex biological system, providing insights into its integrated impact on metabolism and cellular function without extrapolating directly to human physiological outcomes.

Investigations in Rodent Models of Metabolic Stress

Rodent models have been employed to investigate the biochemical effects of creatine and its combinations with pyruvate under conditions simulating metabolic stress. Studies involving chemically induced phenylketonuria (PKU) or hypertryptophanemia in rats have utilized creatine plus pyruvate (Cr + Pyr) supplementation. This combined supplementation was found to prevent the formation of reactive oxygen species (ROS), mitigate alterations in antioxidant defenses, and preserve the integrity of phosphotransfer network enzymes in brain regions such as the cerebral cortex, hippocampus, and cerebellum researchgate.netnih.govnih.gov. These findings suggest that Cr + Pyr can counteract metabolic disturbances and oxidative stress associated with these inborn errors of metabolism.

Furthermore, studies using rat models of chronic unpredictable mild stress (CUMS), a model for metabolic and psychological stress, have examined the impact of exercise interventions on urinary metabolites. While not directly involving CrPyr, these studies noted that exercise normalized urinary creatine levels and influenced pyruvate metabolism, underscoring the role of these metabolites in energy homeostasis under stress plos.org. Creatine supplementation has also shown neuroprotective effects in various animal models of neurodegenerative diseases characterized by energy depletion and oxidative stress, such as Parkinson's disease and Huntington's disease frontiersin.orgfrontiersin.orgnih.gov.

Neuroenergetic Studies in Animal Brain Models

Animal brain models have been instrumental in understanding the neuroenergetic roles of creatine and related compounds. Creatine is recognized for its ability to support brain energy metabolism by buffering ATP levels and maintaining cellular energy, particularly under conditions of stress or injury consensus.app. In rodent models of metabolic stress, such as those induced by phenylketonuria, creatine plus pyruvate supplementation has demonstrated a protective effect against oxidative stress and disturbances within the phosphotransfer network in the brain researchgate.netnih.govnih.gov. These interventions suggest a role for CrPyr in maintaining brain energy homeostasis.

Pharmacokinetic modeling studies predict that this compound may achieve higher concentrations in the brain compared to other forms of creatine, indicating a potential for enhanced brain uptake and impact on neuroenergetics umanitoba.ca. Research on creatine's effects in animal models of neurodegenerative diseases, such as Huntington's disease, has shown that creatine supplementation can increase brain creatine concentrations and delay the decline of neuronal markers like N-acetylaspartate, suggesting a positive influence on neuronal energy metabolism nih.gov. Additionally, studies have demonstrated that creatine can directly protect CNS axons from energy depletion by reducing ATP loss and depolarization, processes critical for white matter integrity and function nih.gov. The importance of pyruvate in neural energy metabolism is further highlighted by studies showing that pyruvate supplementation can rescue ATP levels in neural cells experiencing bioenergetic deficits oup.com.

Ruminant Digestive System Studies

Studies focusing on heat-stressed beef cattle have investigated the influence of this compound on the rumen microbiota and its functional capacity. Research indicates that dietary supplementation with this compound can positively alter the protein function within the rumen, contributing to improved stress resistance and enhanced antioxidant status nih.govnih.govresearchgate.netdntb.gov.ua.

Metaproteomic analyses have revealed that this compound administration leads to an increased expression of enzymes involved in several critical metabolic pathways within the rumen microbiota. These pathways include fatty acid β-oxidation, the interconversion of pyruvate to key intermediates such as phosphoenolpyruvate, oxaloacetate, acetyl-CoA, and malate, as well as glycolysis/gluconeogenesis and the citrate cycle metabolism. Furthermore, the biosynthesis of amino acids has also shown upregulation in response to this compound nih.govnih.govresearchgate.netdntb.gov.ua. These alterations suggest that this compound supports increased adenosine triphosphate (ATP) generation through fatty acid β-oxidation and the citrate cycle, alongside an enhanced synthesis of microbial protein, thereby contributing to improved energy metabolism and fermentation characteristics under heat stress conditions nih.govnih.govresearchgate.netdntb.gov.ua.

Table 1: Effects of this compound on Rumen Microbiota Protein Function in Heat-Stressed Beef Cattle

Metabolic PathwayObserved Effect of this compound Administration
Fatty acid β-oxidationIncreased expression of enzymes
Interconversion from pyruvate to phosphoenolpyruvate, oxaloacetate, acetyl-CoA, and malateIncreased expression of enzymes
Glycolysis/gluconeogenesis and citrate cycle metabolismIncreased expression of enzymes
Biosynthesis of amino acidsIncreased expression of enzymes

Note: These changes indicate increased generation of ATP and up-regulation of microbial protein synthesis, contributing to improved energy metabolism and antioxidant status.

Avian Embryo and Neonate Models

The application of this compound in avian development, particularly through in ovo feeding (IOF) techniques, has been explored to understand its impact on energy metabolism in embryos and neonatal broilers. Research has demonstrated that IOF of this compound can significantly influence muscle and liver energy reserves and metabolic enzyme activities nih.govnih.govnih.govresearchgate.netresearchgate.netanimbiosci.org.

In thigh muscle tissue, this compound administration has been associated with increased glucose and creatine concentrations, particularly observed two days post-injection and at the day of hatch nih.govresearchgate.netanimbiosci.org. Furthermore, key enzymes involved in energy metabolism, such as creatine kinase, hexokinase, and pyruvate kinase, have shown increased activity following this compound treatment nih.govresearchgate.netanimbiosci.org. Gene expression studies have also indicated an upregulation of glucose transporters, specifically GLUT3 and GLUT8, in the thigh muscle of hatchlings treated with this compound nih.govresearchgate.netanimbiosci.org.

In the liver, this compound has been shown to elevate pyruvate and glucose concentrations, as well as liver glycogen (B147801) levels nih.gov. This is further supported by findings of increased mRNA expression for enzymes critical to gluconeogenesis and glycogenesis, including pyruvate carboxylase (PC), phosphoenolpyruvate carboxykinase (PEPCK), and glycogen synthase 2 (GYS2) nih.gov. Beyond these direct metabolic impacts, this compound has also been observed to play a bifunctional role in broiler chickens by influencing both lipid and protein metabolism, leading to decreased hepatic triglyceride and serum total cholesterol, while increasing serum non-esterified fatty acid and high-density lipoprotein cholesterol nih.govcambridge.org. It has also been linked to enhanced expression of genes related to fatty acid oxidation and muscle growth factors, alongside a reduction in myostatin expression nih.govcambridge.org.

Table 2: Effects of In Ovo Feeding of this compound on Muscle Energy Metabolism in Broiler Embryos and Neonates

ParameterTime PointEffect of this compound Treatment
Glucose concentration (thigh muscle)2 days post-injectionIncreased
Creatine concentration (thigh muscle)2 days post-injection; Day of hatchIncreased
Creatine kinase activity (thigh muscle)Day of hatchIncreased
Hexokinase activity (thigh muscle)2 days post-injection; Day of hatchIncreased
Pyruvate kinase activity (thigh muscle)2 days post-injection; Day of hatchIncreased
mRNA expression of Glucose transporter 3 (GLUT3)Day of hatchHigher
mRNA expression of Glucose transporter 8 (GLUT8)Day of hatchHigher

Table 3: Effects of In Ovo Feeding of this compound on Liver Metabolism in Broiler Embryos and Neonates

ParameterTime PointEffect of this compound Treatment
Liver pyruvate concentrationEmbryonic day 19; Day of hatchIncreased
Liver glucose concentrationEmbryonic day 19; Day of hatchIncreased
Liver glycogen concentrationDuring the experimentIncreased
mRNA expression of Pyruvate carboxylase (PC)Embryonic day 19; Day of hatchIncreased
mRNA expression of Phosphoenolpyruvate carboxykinase (PEPCK)Embryonic day 19; Day of hatchIncreased
mRNA expression of Glycogen synthase 2 (GYS2)Embryonic day 19; Day of hatchIncreased

Table 4: Effects of this compound on Lipid and Protein Metabolism in Broiler Chickens

ParameterEffect of this compound Treatment
Hepatic triglyceride concentrationDecreased
Serum total cholesterol concentrationDecreased
Serum non-esterified fatty acid concentrationIncreased
Serum high-density lipoprotein cholesterol concentrationIncreased
Carnitine palmitoyl (B13399708) transferase I mRNA expressionEnhanced
Peroxisome proliferators-activated receptor-α mRNA expressionEnhanced
Relative leg muscle weightHigher
Muscle insulin-like growth factor I expressionEnhanced
Myostatin mRNA levelReduced

Compound List:

this compound (CrPyr)

Creatine (Cr)

Pyruvate (Pyr)

Phosphocreatine (PCr)

Adenosine Triphosphate (ATP)

Adenosine Diphosphate (B83284) (ADP)

Glucose

Glycogen

Acetyl-CoA

Malate

Oxaloacetate

Phosphoenolpyruvate

Non-esterified fatty acid (NEFA)

High-density lipoprotein cholesterol (HDL-C)

Hepatic triglyceride (TG)

Serum total cholesterol

Uric acid

Creatinine (B1669602)

Glutamic-pyruvic transaminase (GPT)

Glutamic-oxaloacetic transaminase (GOT)

Insulin-like growth factor I (IGF-I)

Myostatin

Carnitine palmitoyl transferase I

Peroxisome proliferators-activated receptor-α

Pyruvate carboxylase (PC)

Phosphoenolpyruvate carboxykinase (PEPCK)

Glycogen synthase 2 (GYS2)

Glucose transporter 3 (GLUT3)

Glucose transporter 8 (GLUT8)

Creatine kinase (CK)

Hexokinase

Pyruvate kinase

Future Research Directions and Translational Perspectives Academic Focus

Elucidation of Novel Molecular Targets and Signaling Cascades

Future research is poised to identify novel molecular targets and signaling cascades specifically modulated by creatine (B1669601) pyruvate (B1213749). While much of the current understanding is extrapolated from studies on creatine, the pyruvate moiety may introduce unique interactions.

Studies on creatine have shown its influence on key signaling pathways in myogenic cells, such as the p38 mitogen-activated protein kinase (MAPK) and the Akt/protein kinase B (Akt/PKB) pathways. physiology.orgresearchgate.netphysiology.orgresearchgate.net These pathways are crucial for cell differentiation and protein synthesis. For instance, in C2C12 myoblasts, creatine has been shown to enhance differentiation by activating both p38 and Akt/PKB signaling. physiology.orgphysiology.orgresearchgate.net

A study on neonatal broilers has provided initial evidence that creatine pyruvate may influence the 5′-AMP-activated protein kinase (AMPK) pathway. acs.orgacs.org In this research, in ovo feeding of this compound was found to increase the phosphorylation of AMPK in breast muscle, which is associated with improved energy status and facilitated glycolysis. acs.orgacs.org

Furthermore, a metaproteomic study on heat-stressed beef cattle revealed that dietary supplementation with this compound altered the function of rumen microbiota proteins. nih.gov This study identified several upregulated metabolic pathways, including fatty acid β-oxidation, glycolysis/gluconeogenesis, and the citrate (B86180) cycle, suggesting that this compound can modulate metabolic function at a systems level. nih.gov

A significant focus for future research will be to distinguish the effects of the intact this compound molecule from those of its constituent parts following dissociation. It is plausible that the conjugate has unique targets before it is hydrolyzed into creatine and pyruvate.

Table 1: Investigated Signaling Pathways and Metabolic Effects of Creatine and this compound

Compound Investigated Pathway/Effect Model System Key Findings
Creatine p38 MAPK and Akt/PKB C2C12 myoblasts Enhanced myogenic differentiation. physiology.orgphysiology.orgresearchgate.net
This compound AMPK pathway Neonatal broilers Increased AMPK phosphorylation, improved energy status. acs.orgacs.org

Development of Advanced In Vitro and Organoid Models

The use of advanced in vitro models, including three-dimensional (3D) cell cultures and organoids, will be instrumental in elucidating the physiological effects of this compound in a more contextually relevant manner. While some research has been conducted on 2D cell cultures, such as studies involving myogenic satellite cells, the full potential of more complex models remains to be explored.

Future studies could utilize muscle organoids to investigate the long-term effects of this compound on muscle development, regeneration, and disease states. These models would allow for a more accurate representation of the in vivo environment, including cell-cell and cell-matrix interactions. Similarly, neuronal organoids could be employed to study the potential neuroprotective effects of this compound, building on research that has investigated the use of creatine and pyruvate in models of neurological stress.

The development of these advanced models will be crucial for translating basic research findings into potential therapeutic applications.

Bioinformatic and Systems Biology Approaches to Predict Interactions

Bioinformatic and systems biology approaches offer powerful tools for predicting the molecular interactions of this compound and understanding its effects on a systemic level. A bioinformatics-assisted review of creatine metabolism has already demonstrated the utility of these approaches in mapping the complex network of reactions and regulatory events involving creatine. nih.govresearchgate.net

A metaproteomics study combined with 16S rDNA sequencing has been used to investigate the effects of this compound on the rumen microbiota of beef cattle. nih.gov This research provided a functional profile of the microbial community, revealing that this compound administration led to an increased expression of enzymes involved in key metabolic pathways. nih.gov This type of multi-omics approach can provide a comprehensive view of the physiological response to this compound.

Future research could leverage computational modeling and docking studies to predict potential binding partners and molecular targets of this compound. By integrating data from genomics, proteomics, and metabolomics, a more complete picture of the compound's mechanism of action can be developed.

Table 2: Application of Systems Biology in this compound Research

Approach Model System Key Findings

Potential as a Biochemical Tool or Reagent in Laboratory Settings

This compound holds potential for use as a specialized biochemical tool or reagent in various laboratory settings. Given its composition, it can serve as a delivery vehicle for both creatine and pyruvate in cell culture experiments. This could be particularly useful in studies investigating cellular energy metabolism, where the simultaneous provision of these two key metabolites may be advantageous.

The chemical properties of this compound, such as its solubility and stability, may offer advantages over administering creatine and pyruvate separately. nih.gov Chemical suppliers list this compound for laboratory use, indicating its availability for research purposes. nih.govchemicalbook.com

Further research is needed to explore the specific applications of this compound as a laboratory reagent. For instance, it could be used to investigate the synergistic effects of creatine and pyruvate on mitochondrial function or to study the regulation of metabolic pathways in different cell types.

Design of Next-Generation Creatine Conjugates Based on Mechanistic Insights

A deeper understanding of the mechanisms of action of this compound could inform the rational design of next-generation creatine conjugates with enhanced properties. By identifying the key molecular targets and signaling pathways modulated by this compound, it may be possible to develop novel compounds with improved efficacy, bioavailability, or tissue specificity.

The development of novel creatine-based polymers for drug delivery, as has been explored for other applications, suggests a potential avenue for future research in this area. nih.gov

Q & A

Basic Research Questions

Q. What are the structural and stability characteristics of creatine pyruvate under physiological conditions, and how do they influence experimental design?

  • Methodological Answer : To assess structural stability, use techniques like nuclear magnetic resonance (NMR) for molecular conformation analysis and high-performance liquid chromatography (HPLC) to monitor degradation under varying pH/temperature conditions. Physiological relevance can be tested via simulated gastric/intestinal fluid models to mimic oral administration .
  • Key Considerations : Control for batch-to-batch variability in synthesis purity, as impurities may confound stability results. Reference protocols for compound characterization from analytical chemistry guidelines .

Q. Which analytical techniques are most effective for quantifying this compound in biological samples (e.g., plasma, muscle tissue)?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for low-concentration detection in plasma. Validate with isotope-labeled internal standards (e.g., ¹³C-creatine pyruvate) to correct for matrix effects .
  • Enzymatic Assays : Use creatine kinase and pyruvate dehydrogenase activity assays to measure metabolite conversion rates in tissue homogenates. Normalize data to protein content via Bradford assays .
    • Data Interpretation : Cross-validate results with multiple techniques to address potential interference from endogenous compounds (e.g., creatine monohydrate) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the ergogenic efficacy of this compound across clinical trials?

  • Methodological Answer :

  • PICOT Framework : Define Population (e.g., athletes vs. sedentary individuals), Intervention (dosage, duration), Comparison (creatine monohydrate, placebo), Outcome (muscle strength, ATP resynthesis), and Timeframe (acute vs. chronic administration) to standardize study parameters .
  • Statistical Strategies : Employ meta-analysis to aggregate data from heterogeneous studies. Use subgroup analysis to identify confounding variables (e.g., training status, dietary creatine intake) .
    • Example Table :
StudyPopulation (n)Dosage (g/day)DurationOutcome (Δ Strength)Confounders
AAthletes (30)58 weeks+12%*None
BSedentary (45)34 weeks+2% (NS)High dietary creatine
*NS = Not Significant. Highlight discrepancies for further investigation .

Q. What in vitro and in vivo models are optimal for studying the synergistic effects of this compound with other supplements (e.g., beta-alanine)?

  • Methodological Answer :

  • In Vitro : Use C2C12 myotubes to measure ATP synthesis rates via luciferase-based assays under combined treatment. Control for oxygen levels (normoxia vs. hypoxia) to simulate exercise-induced stress .
  • In Vivo : Employ crossover designs in rodent models, with washout periods to isolate compound-specific effects. Monitor muscle glycogen and phosphocreatine levels via ³¹P-MRS imaging .
    • Data Contradiction Mitigation : Replicate findings across multiple cell lines/animal strains to address biological variability .

Q. How can pharmacokinetic variability in this compound absorption be addressed across demographic groups (e.g., age, sex)?

  • Methodological Answer :

  • Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., lean body mass, renal function) influencing absorption. Collect dense blood sampling data during Phase I trials .
  • Gender-Specific Analysis : Stratify data by sex and adjust for hormonal fluctuations (e.g., menstrual cycle phase in premenopausal women) using longitudinal mixed models .
    • Ethical Considerations : Ensure informed consent protocols explicitly address demographic-specific risks (e.g., renal load in elderly populations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.